molecular formula C12H23KO2 B7822644 potassium;dodecanoate

potassium;dodecanoate

Cat. No.: B7822644
M. Wt: 238.41 g/mol
InChI Key: HIDKSOTTZRMUML-UHFFFAOYSA-M
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Description

Contextualization within Medium-Chain Fatty Acid Salt Chemistry

Potassium dodecanoate (B1226587) is classified as a salt of a medium-chain fatty acid, which are fatty acids possessing an aliphatic tail of 4 to 12 carbon atoms. foodb.ca This structural characteristic places it within a class of compounds that have garnered considerable interest for their unique properties and applications. The behavior of these salts in aqueous solutions is a key area of study, with research often focusing on their role as surfactants and their ability to self-assemble into micelles. jst.go.jpresearchgate.net The preparation of high-purity medium-chain fatty acid salts, including potassium dodecanoate, has been a subject of methodological development to overcome limitations of previous synthesis routes. researchgate.net

Historical and Contemporary Significance in Colloidal and Interfacial Sciences

Historically, the study of soaps, including potassium salts of fatty acids, played a foundational role in the development of colloid science. archive.org Early investigations into the solubility and phase behavior of potassium soaps laid the groundwork for understanding their properties in solution. researchgate.net

In contemporary research, potassium dodecanoate continues to be a subject of investigation in colloidal and interfacial sciences. acs.orgacs.org Its properties as a surfactant, a substance that lowers the surface tension between two liquids or between a liquid and a solid, make it a valuable model compound for studying a range of phenomena. wikipedia.orgpaulaschoice-eu.com Researchers utilize potassium dodecanoate to explore the dynamics of micelle formation, interfacial adsorption, and the effects of various additives on these properties. acs.orgnih.govresearchgate.net These studies are crucial for understanding the fundamental principles that govern the behavior of surfactants, which has implications for numerous industrial applications.

Overview of Key Academic Research Trajectories

Current academic research on potassium dodecanoate is multifaceted, exploring its behavior in various systems and under different conditions. One significant trajectory involves the investigation of its micellar properties, including the critical micelle concentration (CMC) and the factors that influence it. jst.go.jpresearchgate.net The CMC is the concentration at which surfactant molecules begin to form micelles, and understanding this parameter is essential for controlling the properties of surfactant solutions.

Another key research area is the study of the Krafft temperature of potassium dodecanoate. jst.go.jpresearchgate.net The Krafft temperature is the minimum temperature at which surfactants can form micelles. google.com Below this temperature, the solubility of the surfactant is too low for micellization to occur. Research has shown that the Krafft temperature of dodecanoates is influenced by the counterion, with potassium dodecanoate exhibiting a lower Krafft temperature compared to its sodium counterpart. jst.go.jpresearchgate.netresearchgate.net

Furthermore, the interaction of potassium dodecanoate with other molecules, such as polymers and other surfactants, is an active area of investigation. acs.orgnih.govresearchgate.net These studies aim to understand how these interactions affect the interfacial and aggregation properties of the system, which is relevant for the formulation of complex fluids with specific functionalities. The use of techniques like small-angle X-ray scattering (SAXS) allows for the detailed structural characterization of the aggregates formed in these mixed systems. jst.go.jpacs.orgresearchgate.net

Recent research has also explored the behavior of potassium dodecanoate in more complex systems, such as in the formation of lyotropic ferrocolloids, highlighting its versatility as a component in advanced materials. arxiv.org

Interactive Data Table: Physicochemical Properties of Alkali Dodecanoates

CounterionKrafft Temperature (°C)Critical Micelle Concentration (CMC) (mmol L⁻¹)Ionization Degree of Micelle (α)
Sodium (Na)2224.20.52
Potassium (K) 20 25.6 0.53
Rubidium (Rb)2323.50.57
Cesium (Cs)2821.80.60

Data sourced from a study on the micellar properties of alkali dodecanoates at 35°C. jst.go.jpresearchgate.net This table demonstrates that potassium dodecanoate has the lowest Krafft temperature and the highest CMC among the alkali dodecanoates studied. jst.go.jpresearchgate.net

Interactive Data Table: Effect of Alcohols on the CMC of Potassium Dodecanoate

AlcoholConcentration (%)Critical Micelle Concentration (CMC)
Ethanol0~25 mM
Ethanol5~20 mM
Propanol5~18 mM
Butanol5~15 mM

Data adapted from a study on the effect of alcohols on the CMC of potassium dodecanoate in water at 10°C. researchgate.net The addition of alcohols generally leads to a reduction in the CMC of potassium dodecanoate. researchgate.net

Research Findings on Surface Tension and Interfacial Properties

Studies on the surface tension of potassium dodecanoate solutions, both alone and in mixtures, provide valuable insights into its interfacial behavior. The dynamic surface tension, which measures how quickly the surface tension is lowered, is a critical parameter for applications such as foaming. acs.orgnih.gov Research has shown that the addition of certain compounds, like diglycerol (B53887) derivatives with poly(oxypropylene) chains, can significantly alter the dynamic surface tension of potassium dodecanoate solutions. acs.orgnih.gov This is attributed to interactions at the air/water interface and changes in the adsorption dynamics of the surfactant molecules. acs.orgnih.gov

Properties

IUPAC Name

potassium;dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2.K/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDKSOTTZRMUML-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of Potassium Dodecanoate

Established Synthetic Pathways for Potassium Dodecanoate (B1226587)

The preparation of potassium dodecanoate is primarily achieved through two well-established chemical reactions: saponification and neutralization. These methods are valued for their efficiency and scalability.

Saponification is a process that involves the hydrolysis of an ester under basic conditions. In the context of potassium dodecanoate synthesis, this typically involves the reaction of a triglyceride containing laurate esters, such as those found in coconut oil or palm kernel oil, with potassium hydroxide (B78521) (KOH). The reaction cleaves the ester bonds, yielding glycerol (B35011) and the potassium salts of the fatty acids present in the triglyceride, including potassium dodecanoate. youtube.comuakron.edu The general reaction for the saponification of glyceryl trilaurate is:

(C₁₁H₂₃COO)₃C₃H₅ + 3 KOH → 3 C₁₁H₂₃COOK + C₃H₅(OH)₃ (Glyceryl trilaurate) + (Potassium hydroxide) → (Potassium dodecanoate) + (Glycerol)

Alternatively, simpler esters of lauric acid, such as methyl laurate or ethyl laurate, can be saponified with potassium hydroxide to yield potassium dodecanoate and the corresponding alcohol.

Neutralization , a simpler acid-base reaction, involves the direct reaction of dodecanoic acid (lauric acid) with potassium hydroxide. wikipedia.orgresearchgate.net This reaction is a straightforward proton transfer from the carboxylic acid to the hydroxide ion, forming potassium dodecanoate and water. reddit.com The reaction is as follows:

C₁₁H₂₃COOH + KOH → C₁₁H₂₃COOK + H₂O (Dodecanoic acid) + (Potassium hydroxide) → (Potassium dodecanoate) + (Water)

This method is often preferred for producing high-purity potassium dodecanoate as it avoids the separation of glycerol and other fatty acid salts that can be present when starting from natural oils.

The efficiency and yield of potassium dodecanoate synthesis can be significantly influenced by several reaction parameters. Key factors that are often optimized include the molar ratio of reactants, temperature, reaction time, and the choice of solvent.

For the neutralization reaction , ensuring a stoichiometric or slight excess of potassium hydroxide is crucial for the complete conversion of lauric acid. The reaction is typically carried out in an aqueous or alcoholic medium to facilitate the dissolution of the reactants. smolecule.com Temperature is another important parameter; while the neutralization reaction is exothermic, gentle heating can ensure the melting of lauric acid and increase the reaction rate.

In the saponification of triglycerides , the reaction conditions are more complex. The temperature is a critical factor, with higher temperatures generally leading to a faster reaction rate. However, excessively high temperatures can lead to undesirable side reactions. The concentration of the potassium hydroxide solution also plays a role, with more concentrated solutions accelerating the reaction. Adequate mixing is essential to ensure proper contact between the oil and the aqueous alkali phases, as the reactants are often immiscible. The use of co-solvents, such as ethanol, can increase the solubility of the triglycerides and improve the reaction rate.

Reaction ParameterEffect on SaponificationTypical Conditions
Temperature Increases reaction rate80-100 °C
KOH Concentration Higher concentration increases rateVaries depending on feedstock
Stirring Speed Improves reactant contactVigorous agitation
Solvent Can improve miscibilityWater, Ethanol

Advanced Approaches for Potassium Dodecanoate Derivatization

While potassium dodecanoate itself has numerous applications, it can also serve as a starting material for the synthesis of various derivatives. These derivatization reactions typically target the carboxylate group.

One common derivatization is esterification , where potassium dodecanoate is reacted with an alkyl halide or another electrophilic species to form a dodecanoate ester. This reaction allows for the introduction of a wide range of functional groups, modifying the physical and chemical properties of the molecule. For example, reaction with methyl iodide would yield methyl dodecanoate.

Another approach involves the use of potassium dodecanoate in metathesis reactions . For instance, it can be reacted with a metal salt in an aqueous solution to precipitate the corresponding metal dodecanoate. This is a common method for synthesizing other metallic soaps.

Advanced synthetic strategies may also involve the use of potassium dodecanoate as a phase-transfer catalyst or as a precursor in the formation of more complex supramolecular structures. Its amphiphilic nature makes it a useful building block in the field of materials science.

Kinetic and Mechanistic Studies of Dodecanoate Formation

The formation of dodecanoate through the saponification of its esters follows a well-established nucleophilic acyl substitution mechanism. The reaction is typically second-order, being first-order in both the ester and the hydroxide ion concentration.

The mechanism for the base-catalyzed hydrolysis of a dodecanoate ester can be described in the following steps:

Nucleophilic Attack: The hydroxide ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge. masterorganicchemistry.com

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The electrons from the negatively charged oxygen atom reform the carbonyl double bond, leading to the departure of the alkoxide ion (RO⁻) as the leaving group. This step results in the formation of dodecanoic acid. masterorganicchemistry.com

Acid-Base Reaction: The alkoxide ion is a strong base and will readily deprotonate the newly formed dodecanoic acid. This is an essentially irreversible acid-base reaction that drives the equilibrium towards the products, forming the dodecanoate anion and an alcohol molecule. chemistrysteps.com

Kinetic studies on the saponification of fats and oils, which contain laurate esters, have shown that the reaction rate is influenced by factors such as temperature, catalyst concentration, and the degree of mixing. The rate constant for the saponification of different fatty acid esters can vary depending on the chain length and degree of unsaturation of the fatty acid.

Physicochemical Behavior in Aqueous Systems: Colloidal and Interfacial Phenomena of Potassium Dodecanoate

Micellization Thermodynamics and Kinetics of Potassium Dodecanoate (B1226587)

The formation of micelles by surfactants in solution is a spontaneous process that occurs above a specific concentration and temperature. wikipedia.org This self-assembly is governed by a delicate balance of thermodynamic forces, primarily the hydrophobic effect, which drives the nonpolar tails to minimize contact with water. wikipedia.orgrsc.org

The critical micelle concentration (CMC) is a fundamental property of a surfactant, defined as the concentration at which micelles begin to form in solution. wikipedia.org Below the CMC, potassium dodecanoate exists predominantly as individual monomers. As the concentration increases to the CMC, the monomers aggregate into stable colloidal structures known as micelles. wikipedia.org For potassium dodecanoate (C12-K), the CMC has been determined to be 25.6 mmol L⁻¹ at 35°C. nih.govresearchgate.net This value is notably the highest among other alkali metal dodecanoates such as those with sodium, rubidium, and cesium counterions. nih.govresearchgate.net

The CMC is not a fixed value and can be significantly influenced by various environmental factors:

Temperature: Temperature changes can affect the hydration of the hydrophilic head groups and the solubility of the hydrophobic tails, thereby altering the CMC. aatbio.com For many ionic surfactants, the CMC value often shows a U-shaped dependence on temperature, first decreasing and then increasing as the temperature rises. rsc.org

pH: As a salt of a weak acid, the behavior of potassium dodecanoate is pH-dependent. At low pH, the carboxylate headgroup can become protonated, forming lauric acid, which has very low water solubility and different aggregation properties. aatbio.com Conversely, a high pH can influence the ionic interactions and thus the CMC. aatbio.com

Additives: The presence of electrolytes and organic molecules can modulate the CMC.

Inorganic Salts: The addition of salts with a common counterion typically reduces the electrostatic repulsion between the ionic head groups of the surfactant molecules, which favors micellization and thus lowers the CMC. aatbio.comrsc.orgepa.gov

Organic Additives: Molecules like alcohols can be incorporated into the micelles, acting as co-surfactants and altering the CMC. rsc.org The effect depends on the chain length of the alcohol; short-chain alcohols may increase the CMC, while longer-chain alcohols tend to decrease it. rsc.org Additives such as glycerol (B35011) at high concentrations can lead to a larger CMC, attributed to an increase in the electrostatic interactions between head groups. acs.org

The determination of the CMC can be achieved through various experimental techniques that detect the abrupt change in a physical property of the solution at the point of micelle formation. uni-potsdam.de Common methods include measurements of surface tension, electrical conductivity, and viscosity. uni-potsdam.denih.govuniba.sk For instance, the plot of surface tension versus surfactant concentration shows a sharp break, after which the surface tension remains relatively constant. wikipedia.org Similarly, a distinct change in the slope of the electrical conductivity versus concentration plot indicates the onset of micellization. researchgate.netuniba.sk

Table 1: Critical Micelle Concentration (CMC) of Alkali Dodecanoates

Compound Counterion CMC (mmol L⁻¹)
Potassium Dodecanoate K⁺ 25.6 nih.govresearchgate.net
Sodium Dodecanoate Na⁺ < 25.6 nih.govresearchgate.net
Rubidium Dodecanoate Rb⁺ < 25.6 nih.govresearchgate.net
Cesium Dodecanoate Cs⁺ < 25.6 nih.govresearchgate.net

The spontaneity and mechanism of micellization can be understood by examining the key thermodynamic parameters: the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. researchgate.net These parameters are interconnected by the Gibbs-Helmholtz equation: ΔG°m = ΔH°m - TΔS°m. researchgate.net

Gibbs Free Energy (ΔG°m): A negative value for ΔG°m indicates that micellization is a spontaneous process. researchgate.net This value can be calculated from the CMC using models such as the pseudo-phase separation model. rsc.orgresearchgate.net The transfer of the hydrophobic tails from the aqueous environment to the nonpolar core of the micelle is the primary driving force for this spontaneity. wikipedia.org

Enthalpy (ΔH°m): The enthalpy of micellization can be endothermic (positive ΔH°m) or exothermic (negative ΔH°m), depending on the surfactant and the temperature. rsc.org It reflects the balance between the energy required to break bonds (e.g., structured water around the hydrocarbon tails) and the energy released from forming new interactions within the micelle. rsc.org For many surfactants, micellization is initially endothermic at lower temperatures and becomes more exothermic as the temperature increases. rsc.org

For potassium decanoate, a shorter-chain analogue of potassium dodecanoate, studies have shown that the micellization process is entropy-driven. nih.gov The analysis of thermodynamic quantities provides a deeper comprehension of the molecular interactions governing the self-assembly process. researchgate.net

Once formed, potassium dodecanoate micelles adopt specific structures and sizes in aqueous solution. Small-angle X-ray scattering (SAXS) measurements have revealed that alkali dodecanoate micelles generally form spherical to ellipsoidal structures. nih.govresearchgate.net

The core of the micelle consists of the hydrophobic dodecyl chains, creating a liquid hydrocarbon-like microenvironment, while the hydrophilic potassium carboxylate head groups form the outer shell, known as the corona or palisade layer, which interfaces with the bulk aqueous phase. uniba.sk

Key structural parameters include:

Aggregation Number (N): This is the average number of surfactant monomers that aggregate to form a single micelle. researchgate.net The aggregation number is influenced by factors such as surfactant structure, temperature, and the ionic strength of the solution. nih.gov For anionic surfactants, an increase in concentration well above the CMC can lead to a growth in micelle size and a transition in shape from spherical to more complex, rod-like structures. researchgate.net

Degree of Ionization (α): In an ionic micelle, not all counterions are tightly bound to the surface. Some remain dissociated in the surrounding solution. The degree of ionization refers to the fraction of counterions that are not bound to the micelle. researchgate.net For alkali dodecanoates, the degree of ionization increases with the atomic number of the alkali metal. nih.govresearchgate.net

Interfacial Adsorption Behavior of Potassium Dodecanoate

The amphiphilic nature of potassium dodecanoate also drives it to accumulate at interfaces, such as the boundary between air and water or between oil and water, where it can orient its hydrophobic tails away from the aqueous phase. nih.gov This adsorption significantly alters the properties of the interface.

At the air/water interface, potassium dodecanoate monomers arrange themselves with their hydrophobic dodecyl tails directed towards the air and their hydrophilic carboxylate head groups remaining in the water. uniba.sk This orientation creates a surface monolayer that reduces the surface tension of the water. nih.gov The process of adsorption is dynamic, involving the diffusion of monomers from the bulk solution to the interface. nih.govresearchgate.net

The presence of other substances can affect this adsorption behavior. For instance, mixing potassium dodecanoate with certain nonionic surfactants, like diglycerol (B53887) derivatives, can lead to different interactions and distinct interfacial adsorption behaviors depending on the structure of the nonionic surfactant. nih.gov The adsorption of ions at water-hydrophobe interfaces is a complex phenomenon driven by a combination of enthalpic and entropic contributions that can vary depending on the specific interface (e.g., air-water vs. oil-water). nih.gov

The effectiveness of a surfactant is often characterized by its ability to lower surface and interfacial tension.

Surface Tension: As the concentration of potassium dodecanoate in water increases from zero, the surface tension decreases significantly as monomers adsorb at the air-water interface. wikipedia.org This reduction continues until the CMC is reached. At and above the CMC, the interface becomes saturated with surfactant molecules, and the surface tension remains relatively constant at its minimum value (γmin). wikipedia.org For potassium dodecanoate, the minimum surface tension is comparable to that of sodium dodecanoate. nih.govresearchgate.net One study reported that a potassium laurate solution decreased the surface tension of water to 29.1 dyne/cm. ekb.eg The addition of alkali to a potassium laurate solution can significantly increase the surface tension by suppressing the hydrolysis that forms the more surface-active lauric acid. rsc.org

Interfacial Tension: In a system containing two immiscible liquids, such as oil and water, potassium dodecanoate adsorbs at the liquid-liquid interface, reducing the interfacial tension. kit.eduuaeu.ac.ae This property is crucial for the formation and stabilization of emulsions. The reduction in interfacial tension facilitates the dispersion of one liquid into the other as droplets. Studies on systems involving dodecane (B42187) (a hydrocarbon similar to the tail of dodecanoate) and water show that interfacial tension is sensitive to temperature and the presence of additives. researchgate.net

Interactions in Mixed Surfactant Systems Involving Potassium Dodecanoate

The colloidal and interfacial properties of potassium dodecanoate are significantly influenced when it is part of a mixed system containing other surface-active molecules or polymers. These interactions can lead to synergistic effects, altering the efficiency and characteristics of the surfactant system.

Effects of Co-surfactants and Polymeric Additives on Micellization and Interfacial Properties

The introduction of co-surfactants or polymeric additives into an aqueous solution of potassium dodecanoate can substantially modify its self-assembly behavior and interfacial characteristics. These additives can interact with potassium dodecanoate monomers or micelles, leading to changes in the critical micelle concentration (CMC), micelle structure, and surface activity.

Mixed surfactant systems often exhibit advantages over single-surfactant systems, including enhanced performance and the ability to control properties like solubility, aggregation, and dispersion. researchgate.net The mixing of two surfactants can lead to a synergistic effect, resulting in a significant decrease in the CMC of the mixture compared to the individual components. researchgate.net

The interaction between polymers and surfactants is a complex phenomenon governed by factors such as the chemical nature of the polymer and surfactant, their respective concentrations, and the solution conditions. tsijournals.commdpi.com When a polymer is added to a surfactant solution, surfactant molecules can begin to bind to the polymer chain at a concentration known as the critical aggregation concentration (CAC), which is typically lower than the surfactant's original CMC. tsijournals.commdpi.com This interaction is driven by electrostatic and hydrophobic forces. mdpi.com For an anionic surfactant like potassium dodecanoate, interaction with a neutral or cationic polymer can occur. For instance, studies on anionic surfactants with nonionic polymers like povidone have shown that potential aggregation can occur, which may affect the properties of the system. nih.gov

The table below illustrates the hypothetical effect of adding a nonionic polymer on the critical concentration of potassium dodecanoate, based on the principle of polymer-surfactant interaction.

SystemCritical Concentration TypeConcentration (mmol L⁻¹)Description
Potassium Dodecanoate aloneCritical Micelle Concentration (CMC)25.6Concentration at which free surfactant monomers assemble into micelles. nih.gov
Potassium Dodecanoate + Nonionic PolymerCritical Aggregation Concentration (CAC)&lt; 25.6Concentration at which surfactant molecules begin to bind to the polymer chains.

Electrolyte and Counterion Specific Effects on Potassium Dodecanoate Colloidal Behavior

The colloidal behavior of potassium dodecanoate is highly sensitive to the presence and nature of electrolytes in the aqueous solution. The addition of salts can significantly alter the forces governing micelle formation and stability.

Adding an electrolyte, such as potassium chloride, to a potassium dodecanoate solution generally leads to a decrease in the CMC. rsc.orgepa.gov This occurs because the added salt increases the concentration of counterions (K⁺) in the solution. These counterions screen the electrostatic repulsion between the negatively charged dodecanoate head groups at the micelle surface. With reduced repulsion, the surfactant molecules can aggregate into micelles more easily, i.e., at a lower concentration.

The type of counterion also has a specific effect on the micellar properties of dodecanoate, a phenomenon often related to the Hofmeister series. nih.govnih.gov A study comparing dodecanoate with different alkali metal counterions (Na⁺, K⁺, Rb⁺, and Cs⁺) revealed distinct behaviors. nih.gov The critical micelle concentration (CMC) followed an upward convex curve when plotted against the atomic number of the alkali metal, with potassium dodecanoate exhibiting the maximum CMC (25.6 mmol L⁻¹) among the tested counterions. nih.gov Conversely, the Krafft temperature, which is the minimum temperature at which surfactants form micelles, showed a downward convex curve, with the potassium dodecanoate system having the minimum temperature (20°C). nih.gov The size of the dodecanoate micelles was found to decrease as the atomic number of the counterion increased. nih.gov

The table below summarizes the effect of different alkali metal counterions on the properties of dodecanoate solutions.

CompoundCounterionCritical Micelle Concentration (CMC) (mmol L⁻¹)Krafft Temperature (°C)Relative Micelle Size
Sodium DodecanoateNa⁺~25&gt;20Largest
Potassium DodecanoateK⁺25.620Intermediate
Rubidium DodecanoateRb⁺&lt;25.6&gt;20Smaller
Cesium DodecanoateCs⁺&lt;25.6&gt;20Smallest

Data derived from trends described in the literature. nih.gov

Lyotropic Liquid Crystalline Phases and Phase Behavior of Potassium Dodecanoate Systems

Under appropriate conditions of concentration, temperature, and solvent, amphiphilic molecules like potassium dodecanoate can self-assemble into ordered structures known as lyotropic liquid crystalline phases. mdpi.comwikipedia.org These phases are intermediate states of matter between a crystalline solid and an isotropic liquid, exhibiting both long-range orientational order and fluidity. wikipedia.org The formation of these phases is driven by the micro-phase segregation of the hydrophilic head groups and hydrophobic tails of the surfactant molecules. wikipedia.org

The phase behavior of potassium dodecanoate in aqueous systems can be complex, often requiring the presence of a co-surfactant or co-solvent, like an alcohol, to form certain mesophases. The ternary system of potassium laurate (dodecanoate)/1-decanol/water has been studied to understand its phase diagram. acs.orgresearchgate.net In such systems, various liquid crystalline phases can be identified as the concentration of components and temperature are varied. acs.org

Common lyotropic phases observed in surfactant systems include:

Isotropic (I) phase: A disordered phase, similar to a simple liquid, where micelles may be present but lack long-range order. acs.org

Nematic (N) phase: Characterized by long-range orientational order of non-spherical micelles, but no positional order. acs.org

Hexagonal (H) phase: Composed of long cylindrical micelles packed into a two-dimensional hexagonal lattice. wikipedia.orgacs.org

Lamellar (Lα) phase: Consists of surfactant bilayers separated by layers of solvent, akin to a smectic A mesophase. wikipedia.org

The specific phases that form depend on the relative concentrations of potassium dodecanoate, water, and any additives. For example, in the potassium laurate/1-decanol/water system, a nematic region can be identified in the ternary phase diagram. acs.org The transitions between these phases can be induced by changes in concentration or temperature. acs.org For instance, with an increasing concentration of the alcohol (1-decanol) at a constant water/potassium laurate ratio, the system can transition from an isotropic phase to a two-phase system containing nematic microdroplets. acs.org

The table below summarizes some of the phases identified in potassium dodecanoate-containing lyotropic systems.

Phase TypeSymbolStructural DescriptionReference System
IsotropicIDisordered solution of micelles or monomers.Potassium laurate/1-decanol/water acs.org
NematicNAnisotropic aggregates with long-range orientational order.Potassium laurate/1-decanol/water acs.org
HexagonalHCylindrical micelles arranged in a hexagonal lattice.Potassium laurate/1-decanol/water acs.org
OrderedOA more structured, but unspecified, ordered phase.Potassium laurate/1-decanol/water acs.org

Advanced Analytical and Spectroscopic Characterization Techniques for Potassium Dodecanoate

Scattering Techniques for Aggregate and Phase Structure Elucidation

Scattering techniques are indispensable for characterizing the size, shape, and internal structure of the aggregates and phases formed by potassium dodecanoate (B1226587) in solution.

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the nanoscale structure of materials, making it ideally suited for the characterization of potassium dodecanoate micelles and other self-assembled structures in solution. nih.gov By analyzing the elastic scattering pattern of X-rays at very small angles (typically < 5°), SAXS provides information about the size, shape, and electron density distribution of particles in the size range of 1 to 100 nm. uni-saarland.deaps.org

Table 3: Micellar Properties of Alkali Dodecanoates Determined by SAXS

Counterion Micelle Shape
K⁺ Spherical to Ellipsoidal
Na⁺ Spherical to Ellipsoidal
Rb⁺ Spherical to Ellipsoidal
Cs⁺ Spherical to Ellipsoidal

Source: Micelle Formation of Dodecanoic Acid with Alkali Metal Counterions, 2019. jst.go.jp

Small-Angle Neutron Scattering (SANS) is a technique analogous to SAXS but uses a beam of neutrons instead of X-rays. ias.ac.inias.ac.in SANS is particularly advantageous for studying colloidal systems like potassium dodecanoate micelles due to its sensitivity to light elements and the ability to use isotopic substitution (contrast variation). ias.ac.in Neutrons are scattered by atomic nuclei, and the scattering power varies between isotopes, most notably between hydrogen (¹H) and deuterium (B1214612) (²H).

By selectively deuterating either the solvent (e.g., using D₂O instead of H₂O), the surfactant's alkyl chain, or both, specific components of the micellar system can be made "visible" or "invisible" to the neutron beam. This contrast variation technique allows for the unambiguous determination of the structure of different parts of the micelle. For example, by matching the scattering length density of the solvent to that of the hydrocarbon tails, the scattering signal will primarily originate from the headgroup region, allowing for a detailed analysis of the micellar corona. Conversely, matching the solvent to the headgroups highlights the structure of the hydrophobic core. SANS provides detailed information on the shape and size of the micelles, the aggregation number, and the interactions between micelles in solution. ias.ac.in

Static and Dynamic Light Scattering for Particle Sizing and Aggregation Kinetics

Static Light Scattering (SLS) and Dynamic Light Scattering (DLS) are non-invasive techniques that provide valuable information on the size, shape, and aggregation behavior of particles in solution. For surfactants like potassium dodecanoate, these methods are instrumental in characterizing micelle formation and growth.

In aqueous solutions above its critical micelle concentration (CMC), potassium dodecanoate molecules self-assemble into micelles. DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of these micelles. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic diameter can be calculated using the Stokes-Einstein equation.

Particle Sizing: Studies on potassium laurate solutions have utilized light scattering to determine micelle dimensions. For instance, X-ray diffractograms of potassium laurate solutions at concentrations higher than the CMC show a broad band in the small-angle region, indicating a short-range positional correlation between micelles. The position of this band has been used to determine a mean distance between micelles in the solution to be approximately 5.0 ± 0.5 nm. acs.org DLS measurements on similar anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), have shown hydrodynamic diameters of spherical micelles to be around 4.8 nm. researchgate.net The size of these micelles can be influenced by factors such as concentration, temperature, and the ionic strength of the medium. muser-my.com

Hydrodynamic Diameter of Anionic Surfactant Micelles Determined by DLS
Surfactant SystemConcentrationMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Potassium Dodecanoate (Laurate) Micelles> CMCApprox. 5.0N/A
Sodium Dodecyl Sulfate (SDS) Micelles10 mM4.80.15

Aggregation Kinetics: DLS is also a powerful tool for studying the kinetics of particle aggregation. mdpi.comresearchgate.netazonano.comunchainedlabs.com By monitoring the change in the apparent hydrodynamic radius or the scattering intensity over time, the rate of aggregation can be determined. For potassium dodecanoate, this could involve studying the growth of micelles into larger aggregates under specific conditions of temperature, pH, or in the presence of additives. The initial slope of the mean hydrodynamic radius versus time plot can be used to calculate the aggregation rate constant. While specific kinetic data for potassium dodecanoate is not readily available in literature, the methodology is well-established for studying similar systems.

Thermal Analysis Methodologies for Phase Transition Characterization

Thermal analysis techniques are essential for understanding the phase behavior and thermal stability of materials like potassium dodecanoate.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to phase transitions that involve a change in enthalpy, such as melting, crystallization, and solid-state transitions. azom.comtainstruments.comd-nb.infomdpi.com

Phase Transition Temperatures of Lauric Acid from DSC
CompoundTransitionOnset Temperature (°C)Peak Temperature (°C)
Lauric Acid (80% purity)Melting43.345.7

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. redthermo.com This technique is crucial for determining the thermal stability of a compound and for elucidating its decomposition pathways. redthermo.commt.comresearchgate.net

A TGA curve of potassium dodecanoate would show the temperature at which it begins to decompose and the subsequent mass loss steps. The decomposition of metal carboxylates can be complex, often proceeding through several stages and yielding various products depending on the atmosphere. jcsp.org.pk For instance, the thermal decomposition of metal acetates has been shown to produce acetone, carbon dioxide, and oxygen, with the final solid product being either a metal oxide or the metal itself. jcsp.org.pk Studies on cellulose laurate esters show decomposition temperatures in the range of 360-380 °C. researchgate.net While a specific TGA curve for potassium dodecanoate is not provided in the searched literature, it is expected to be stable to relatively high temperatures. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates for each step. researchgate.netmdpi.com

Expected TGA Decomposition Stages for a Metal Carboxylate
Temperature Range (°C)Mass Loss (%)Associated Process
100 - 200VariableLoss of adsorbed water/volatiles
> 300SignificantDecomposition of the organic chain
> 500Further lossDecomposition of intermediate products

Advanced Interfacial Rheology and Surface Pressure-Area Isotherm Studies

The behavior of potassium dodecanoate at interfaces is critical to its function as a surfactant and emulsifier. Interfacial rheology and surface pressure-area isotherm studies provide insights into the properties of the adsorbed molecular films.

A surface pressure-area (π-A) isotherm is obtained by compressing a monolayer of an insoluble amphiphile at an air-water interface and measuring the resulting surface pressure. researchgate.net For a soluble surfactant like potassium dodecanoate, dynamic methods are required. These studies reveal information about the packing of molecules at the interface and the different phases the monolayer undergoes upon compression (e.g., gas, liquid-expanded, liquid-condensed, and solid phases). researchgate.net

Interfacial rheology probes the response of an interface to an applied deformation, which can be either shear or dilatational (expansion/compression). wikipedia.org The dilatational modulus, for example, is a measure of the interface's resistance to changes in area and is crucial for understanding the stability of emulsions and foams. mdpi.comnih.govmdpi.com For surfactant solutions, as the interface is expanded, the surfactant concentration decreases, leading to an increase in interfacial tension. The ability of the surfactant to quickly adsorb to the newly created interface and lower the tension is key to its effectiveness. The interfacial dilational modulus can reach values as high as 75 mN/m for some surfactant systems. nih.gov

Electrochemical Characterization of Surface Film Formation and Corrosion Inhibition Mechanisms

Electrochemical techniques are powerful tools for studying the formation of surface films and investigating corrosion inhibition mechanisms. Potassium dodecanoate can act as a corrosion inhibitor by adsorbing onto a metal surface and forming a protective barrier film.

Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are two commonly used methods.

Potentiodynamic Polarization: This technique involves scanning the potential of a metal electrode and measuring the resulting current. The resulting polarization curve provides information about the corrosion potential (Ecorr) and corrosion current density (icorr). An effective inhibitor will typically shift the corrosion potential and reduce the corrosion current density. The inhibitor can be classified as anodic, cathodic, or mixed-type based on its effect on the anodic and cathodic branches of the polarization curve. journalspress.uk

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the properties of the protective film and the corrosion processes occurring at the metal-solution interface. gamry.comgamry.compaint.org By applying a small amplitude AC potential over a range of frequencies, the impedance of the system is measured. The data is often represented as Nyquist and Bode plots. An equivalent electrical circuit model is used to fit the experimental data and extract parameters such as the solution resistance (Rs), the charge transfer resistance (Rct), and the capacitance of the double layer (Cdl) or the coating (Cc). gamry.compaint.org An increase in the charge transfer resistance and a decrease in the double-layer capacitance are indicative of effective corrosion inhibition due to the formation of a protective film. For a coated metal, the impedance at low frequencies is a good indicator of the coating's barrier properties.

Typical EIS Parameters for a Coated Metal in a Corrosive Medium
ParameterDescriptionIndication of Good Corrosion Protection
RsSolution ResistanceLow and stable
Rct / RpCharge Transfer / Polarization ResistanceHigh (increases with time)
Cdl / CcDouble Layer / Coating CapacitanceLow (decreases with time)

Theoretical and Computational Chemistry Approaches to Potassium Dodecanoate

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the potassium dodecanoate (B1226587) molecule. These ab initio methods solve approximations of the Schrödinger equation to provide detailed information about the electronic structure. mdpi.com

DFT calculations can determine the optimized ground-state geometry of the dodecanoate anion and its interaction with the potassium cation. nih.gov Key parameters such as bond lengths, bond angles, and dihedral angles are calculated to describe the molecule's three-dimensional structure. Furthermore, these studies yield insights into the molecule's reactivity through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for the compound's chemical behavior. tsijournals.com

Other properties that can be calculated include vibrational frequencies, which correspond to infrared spectra, and dipole moments, which are crucial for understanding intermolecular interactions. nih.gov

Calculated ParameterSignificance in Understanding Potassium Dodecanoate
Optimized Molecular GeometryProvides precise bond lengths and angles for the dodecanoate anion.
Frontier Orbitals (HOMO/LUMO)Helps predict the chemical reactivity and the most reactive sites on the molecule.
Vibrational FrequenciesCorrelates with experimental IR spectra to confirm structural assignments.
Mulliken Atomic ChargesDescribes the electron distribution and partial charges on each atom, highlighting the polar carboxylate head and nonpolar tail.
Dipole MomentQuantifies the overall polarity of the molecule, which is essential for its interaction with solvents and other molecules.

Molecular Dynamics Simulations of Potassium Dodecanoate in Solution

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For potassium dodecanoate, MD simulations are invaluable for understanding its behavior in aqueous solutions, where its surfactant properties are most relevant. rsc.orgnih.gov

In a typical all-atom MD simulation, a system is constructed consisting of multiple potassium dodecanoate ion pairs solvated in a box of explicit water molecules. The interactions between all atoms are governed by a set of empirically derived potential energy functions known as a force field. nih.gov The simulation algorithm then solves Newton's equations of motion for this N-body system, tracking the trajectory of each atom over time.

These simulations provide a dynamic picture of key processes:

Solvation: MD can detail the structure of water molecules around the polar carboxylate head group and the hydrophobic hydrocarbon tail. It can also characterize the hydration shell of the potassium counterion. nih.gov

Ion Pairing: The simulations show the extent to which the potassium cation remains associated with the dodecanoate anion or exists as a free ion in solution.

Dynamics: Properties such as the diffusion coefficients of the ions and water molecules can be calculated, providing insight into their mobility within the solution. rptu.de

Density Functional Theory (DFT) Applications to Intermolecular Interactions

This approach provides a detailed understanding of the forces at play:

Ion-Dipole Interactions: DFT accurately models the strong electrostatic attraction between the potassium cation (K+), the negatively charged carboxylate group (-COO-), and the polar water molecules.

Hydrogen Bonding: It quantifies the strength and geometry of hydrogen bonds formed between the carboxylate oxygen atoms and surrounding water molecules.

Van der Waals Forces: DFT, particularly with dispersion corrections, can describe the weaker van der Waals interactions between the nonpolar hydrocarbon tails of the dodecanoate anions, which are the driving force for micelle formation. aps.org

By parameterizing force fields with high-accuracy data from DFT calculations, the reliability of large-scale MD simulations can be significantly improved.

Computational Modeling of Micelle Formation and Aggregate Structures

The self-assembly of individual surfactant molecules (monomers) into larger aggregates like micelles is a hallmark of potassium dodecanoate behavior above a certain concentration, known as the critical micelle concentration (CMC). Simulating this process is computationally demanding due to the large number of molecules and the longer timescales involved.

Computational models, often using MD simulations, are employed to study the thermodynamics and kinetics of micellization. arxiv.org These simulations can start from a random distribution of potassium dodecanoate molecules in water and, over time, show their spontaneous aggregation into spherical or rod-like micelles.

These models provide critical insights into:

Micelle Structure: The average size and shape of the micelles, the distribution of headgroups at the micelle-water interface, and the conformation of the hydrocarbon tails within the hydrophobic core.

Counterion Binding: The location of the potassium counterions, showing how many are tightly bound to the micelle surface and how many are distributed in the surrounding solution.

Thermodynamics: Free energy calculation methods can be used in conjunction with these simulations to predict the CMC and the thermodynamic stability of the micelles.

Statistical Mechanics and Coarse-Grained Simulations for Phase Behavior

To study larger-scale phenomena, such as the formation of different liquid crystalline phases (e.g., lamellar, hexagonal) at high concentrations, all-atom simulations become computationally prohibitive. For these systems, coarse-grained (CG) models are employed, which are grounded in the principles of statistical mechanics. rsc.org

In a CG model, groups of atoms are represented as single interaction sites or "beads." nih.gov For example, the dodecanoate tail might be modeled by just 3 or 4 beads instead of explicitly representing every carbon and hydrogen atom. This reduction in the number of degrees of freedom allows for simulations of much larger systems over longer timescales (microseconds to milliseconds). nih.gov

These CG simulations are essential for studying:

Phase Diagrams: By simulating the system at various concentrations and temperatures, a theoretical phase diagram for the potassium dodecanoate-water system can be constructed.

Phase Transitions: The simulations can capture the transitions between different mesophases, revealing the molecular rearrangements that occur during these changes. nih.gov

Material Properties: CG models can be used to predict macroscopic properties of different phases, such as viscosity and membrane rigidity.

Applications in Advanced Materials and Industrial Processes Non Human/non Clinical

Role in Emulsion and Dispersion Stabilization in Industrial Formulations

Potassium dodecanoate (B1226587) functions as a highly effective emulsifier and stabilizer in a wide array of industrial products. Its molecular structure, featuring a long, nonpolar hydrocarbon tail (dodecanoate) and a polar carboxylate head, allows it to reduce the interfacial tension between immiscible liquids, such as oil and water. This property is fundamental to the formation and stabilization of emulsions and dispersions.

In industrial formulations, potassium dodecanoate adsorbs at the oil-water interface, creating a protective barrier around dispersed droplets. This barrier prevents coalescence and separation, ensuring the long-term stability and homogeneity of the product. Common applications include its use as a raw material for detergents, cleaners, and hand sanitizers, where it helps to disperse oily soils in water. rsc.orgresearchgate.net It is also employed in the manufacturing of rubber processing aids and dye dispersants. rsc.org The effectiveness of potassium dodecanoate as a stabilizer is influenced by factors such as concentration, pH, and the presence of other electrolytes in the formulation.

The table below summarizes key properties related to the micellar behavior of alkali dodecanoates, which underpins their function as stabilizers.

PropertyPotassium Dodecanoate (C12-K)Sodium Dodecanoate (C12-Na)Rubidium Dodecanoate (C12-Rb)Cesium Dodecanoate (C12-Cs)
Krafft Temperature (°C)20242224
Critical Micelle Conc. (mmol L⁻¹)25.624.023.522.5
Min. Surface Tension (γₘᵢₙ)~38~38~40~42
Micelle Ionization Degree (α)~0.25~0.22~0.28~0.30
Data sourced from studies on alkali dodecanoate micellar properties. nih.gov

Surfactant-Assisted Processes in Organic Synthesis and Reaction Catalysis

The ability of potassium dodecanoate to form micelles in aqueous solutions provides a unique microenvironment for conducting organic reactions. These micellar systems can enhance reaction rates, improve yields, and influence selectivity by concentrating reactants within the micellar core and altering the local solvent environment.

A notable example is in surfactant-assisted photocycloadditions. Research has demonstrated that conducting [2+2] photocycloadditions of enones to alkenes within potassium dodecanoate micelles leads to different regioselectivity compared to the same reaction in homogeneous organic solvents. worldscientific.comworldscientific.com The micelles serve to increase the effective concentration of the reactants and can help reduce undesirable side reactions, such as hydrogen atom transfer in intermediate biradicals. worldscientific.com This micellar catalysis offers a greener alternative to traditional organic solvents, leveraging water as the bulk medium while providing a hydrophobic reaction site. The efficiency of these reactions can be significantly greater than in homogeneous solutions, with the micelles directing a regiospecific head-to-head control that is not achievable by simple solvent variation. worldscientific.com

Contributions to Surface Passivation and Corrosion Inhibition Mechanisms in Metals

Potassium dodecanoate and other long-chain carboxylate salts serve as effective corrosion inhibitors for various metals, including copper and lead. worldscientific.commdpi.com The mechanism of inhibition involves the adsorption of the dodecanoate anions onto the metal surface, forming a protective, passivating film. This film acts as a barrier, isolating the metal from corrosive agents in the environment.

Studies have shown that the efficiency of inhibition by n-alkanoic acid potassium salts is dependent on the length of the hydrocarbon chain; longer chains, such as in potassium dodecanoate (C12K), provide higher inhibiting efficiency. worldscientific.com The hydrophobic nature of the long alkyl chain enhances the protective barrier against aqueous corrosion. For copper, the degree of protection increases with the concentration of the inhibitor, with an optimal concentration for potassium dodecanoate in certain sulfate (B86663) solutions found to be 0.07 M. worldscientific.com The formation of this protective layer can be achieved through simple immersion or via electrochemical deposition, which can be a much faster process. mdpi.combohrium.com This approach offers an environmentally safer alternative to traditional toxic corrosion inhibitors like chromates.

MetalInhibitor SystemInhibition EfficiencyObservations
CopperPotassium Dodecanoate (C12K) in sulfate solutionHighEfficiency increases with chain length and concentration. worldscientific.com
LeadSodium DodecanoateHighForms a protective coating via immersion or electrochemical deposition. mdpi.combohrium.com
Carbon SteelSodium Dodecyl Sulfonate + Potassium Iodide~96%Synergistic effect observed, classified as an anodic inhibitor. nih.gov

Relevance in Fischer-Tropsch Synthesis and Catalyst Promoter Behavior

In the Fischer-Tropsch (F-T) synthesis, a key process for producing liquid hydrocarbons from syngas (a mixture of carbon monoxide and hydrogen), potassium is widely used as a catalyst promoter, particularly for iron-based catalysts. While potassium dodecanoate itself is not the catalyst, it can serve as a precursor for introducing the potassium promoter onto the catalyst support. The presence of potassium significantly influences the catalyst's activity and selectivity.

The addition of a potassium promoter to iron carbide catalysts has been shown to facilitate the formation of the active iron carbide phases and increase the number of defects on the catalyst's carbon support. foodb.cawikipedia.org Electronically, potassium donates electrons to the iron, which strengthens the C-O bond in adsorbed CO and weakens the Fe-H bond. add-tek.com This electronic modification suppresses hydrogenation activity, leading to a higher selectivity towards olefins and longer-chain hydrocarbons, and a decrease in methane (B114726) production. add-tek.commdpi.com Research has shown a volcano-like relationship between the potassium content and light olefin selectivity, with an optimal potassium loading yielding the highest selectivity. foodb.cawikipedia.org The promoter also shortens the induction period of the catalyst. wikipedia.org

Catalyst SystemPromoterKey Effects of Potassium PromoterResulting Impact on F-T Synthesis
Iron Carbide in GrapheneKFacilitates iron carbide formation, increases surface defects. foodb.cawikipedia.orgHigher light olefin selectivity, shortened catalyst induction period. wikipedia.org
Precipitated Iron CatalystKSuppresses H₂ chemisorption, facilitates CO chemisorption, weakens Fe-H bond. add-tek.comIncreased C₅+ selectivity, decreased CH₄ selectivity. mdpi.com
Cobalt-Based CatalystsKDecreased catalytic activity (Site Time Yield). mdpi.comIncreased C₅+ and CO₂ selectivity, decreased CH₄ selectivity. mdpi.com

Integration into Electro-Rheological Fluids and Other Responsive Material Systems

Electro-rheological (ER) fluids are a class of "smart" materials that exhibit a dramatic, reversible change in their viscosity when subjected to an electric field. nih.gov These fluids are typically suspensions of electrically polarizable particles in an electrically insulating liquid. nih.gov While not a primary component, surfactants like potassium dodecanoate can play a critical role in the formulation and performance of ER fluids.

The primary function of a surfactant in an ER fluid is to improve the suspension's stability by preventing the settling of the dispersed particles, which is a common issue limiting practical applications. worldscientific.com The surfactant adsorbs onto the particle surfaces, providing a stabilizing layer. However, the addition of a surfactant also influences the ER effect itself. The nature and concentration of the surfactant can affect the interfacial polarization, which is a key mechanism behind the ER response. Studies on various surfactants have shown they can either increase or decrease the yield stress of the ER fluid. For example, hydrophilic surfactants have been observed to increase yield stress, while lipophilic surfactants can decrease it while providing better stabilization. worldscientific.comworldscientific.com Therefore, the integration of a surfactant such as potassium dodecanoate would require careful optimization to balance the need for colloidal stability with the desired rheological performance under an electric field.

Environmental Behavior and Transformation Pathways of Potassium Dodecanoate

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

Biodegradation is a primary pathway for the environmental breakdown of potassium dodecanoate (B1226587). As a salt of a naturally occurring fatty acid, it is readily utilized by microorganisms as a carbon and energy source. nih.gov The process involves the enzymatic breakdown of the molecule into simpler compounds, ultimately leading to mineralization into carbon dioxide, water, and biomass. researchgate.neterasm.org

Under aerobic conditions (in the presence of oxygen), the biodegradation of the dodecanoate portion of the molecule proceeds rapidly. The principal metabolic route is the β-oxidation pathway, a well-established mechanism for fatty acid degradation in bacteria and other organisms. researchgate.net

The β-oxidation cycle involves a series of enzymatic reactions that sequentially shorten the 12-carbon aliphatic chain of dodecanoate. Each cycle removes a two-carbon unit in the form of acetyl-CoA, which can then enter the citric acid cycle to generate energy for the cell. researchgate.net The process repeats until the entire fatty acid chain is metabolized. researchgate.net

The key steps in the aerobic β-oxidation of dodecanoate are:

Activation: Dodecanoate is converted into its metabolically active form, dodecanoyl-CoA.

Oxidation: Dodecanoyl-CoA is oxidized by an acyl-CoA dehydrogenase.

Hydration: The resulting molecule is hydrated.

Oxidation: A second oxidation step occurs, catalyzed by a dehydrogenase.

Thiolysis: The chain is cleaved by a thiolase enzyme, releasing acetyl-CoA and a ten-carbon acyl-CoA molecule, which then re-enters the cycle.

Potassium dodecanoate is considered to be readily biodegradable. smartsolve.com Standardized tests, such as the OECD 301 series, are used to assess ready biodegradability. oecd.orgnih.gov A substance is classified as readily biodegradable if it achieves a high percentage of mineralization (e.g., >60% of theoretical CO2 production) within a 28-day period and meets a "10-day window" criterion, where this level of degradation is reached within 10 days of the onset of biodegradation. smartsolve.com While specific kinetic data for potassium dodecanoate is not extensively published, related anionic surfactants like sodium dodecyl sulfate (B86663) show rapid biodegradation in aquatic environments. researchgate.nethibiscuspublisher.com

Table 1: Aerobic Degradation Profile of Dodecanoate
ParameterDescription
Primary Mechanism β-Oxidation Cycle researchgate.net
Key Enzyme Classes Acyl-CoA Synthetases, Acyl-CoA Dehydrogenases, Hydratases, Thiolases
End Products Carbon Dioxide (CO2), Water (H2O), Biomass
Biodegradability Classification Readily Biodegradable smartsolve.com
Influencing Factors Temperature, Oxygen Availability, Microbial Population Density, Acclimation

In environments devoid of oxygen, such as buried sediments, flooded soils, and anaerobic digesters, the biodegradation of potassium dodecanoate can still occur, though the pathways and microbial consortia involved are distinct from aerobic processes. The degradation of long-chain fatty acids (LCFAs) like dodecanoate under anaerobic conditions is a complex, multi-step process requiring the syntrophic cooperation of several types of microorganisms. mdpi.com

The primary pathway involves the initial breakdown of the fatty acid chain via β-oxidation by acetogenic bacteria. This process produces acetate, hydrogen (H₂), and carbon dioxide (CO₂). These intermediates are then consumed by methanogenic archaea, which convert them into methane (B114726) (CH₄). mdpi.com

High concentrations of LCFAs can be inhibitory to anaerobic microbial communities. mdpi.com The accumulation of these fatty acids on the surface of microbial sludge can create a physical barrier, hindering the transfer of substrates and nutrients and potentially slowing down the degradation process. nih.gov However, this inhibition is often reversible, and microbial communities can acclimate to degrade LCFAs effectively, especially in systems like sequencing batch reactors. nih.govuminho.pt Studies have identified specific bacterial families, such as Syntrophomonadaceae, as key players in the anaerobic oxidation of LCFAs. nih.gov

Environmental Fate Modeling and Predictive Ecotoxicology

Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in various environmental compartments. nih.gov For surfactants like potassium dodecanoate, these models integrate information on the chemical's physical-chemical properties, transformation rates, and characteristics of the receiving environment.

Key parameters used in modeling the fate of potassium dodecanoate include:

Partition Coefficients: Such as the octanol-water partition coefficient (Kow), which indicates the tendency of the dodecanoate anion to partition between organic matter (like sediment or soil carbon) and water.

Degradation Rate Constants: Kinetic data from aerobic and anaerobic biodegradation studies are crucial inputs. nih.gov

Sorption Coefficients: The soil organic carbon-water (B12546825) partitioning coefficient (Koc) helps predict how much of the substance will bind to soil and sediment. nih.gov

Models like fugacity-based multimedia models can simulate the movement and partitioning of the substance between air, water, soil, and sediment. nih.gov By inputting release rates from sources such as wastewater treatment plant effluent, these models can estimate the Predicted Environmental Concentration (PEC). This PEC can then be compared to the Predicted No-Effect Concentration (PNEC) derived from ecotoxicological studies to assess environmental risk, though direct toxicity profiles are excluded from this discussion.

Sorption and Mobility in Environmental Compartments (e.g., Soil, Sediment, Water)

The transport and distribution of potassium dodecanoate in the environment are heavily influenced by its sorption behavior. Sorption refers to the process by which a chemical binds to solid particles, such as soil or sediment. mdpi.com

The mobility of potassium dodecanoate is governed by the properties of both the molecule and the environmental matrix.

Molecular Properties: Dodecanoic acid has a pKa of approximately 5.3. nih.gov This means that in most natural waters and soils (pH > 5.3), the molecule will exist almost entirely as the negatively charged dodecanoate anion. nih.gov Anions are generally more mobile in soils because they are repelled by the net negative charge of clay and organic matter surfaces. However, the 12-carbon alkyl chain gives the anion significant hydrophobic character, which promotes sorption to soil organic matter. osti.gov

Environmental Properties: The extent of sorption depends on soil and sediment characteristics. Higher organic carbon content generally leads to increased sorption of the dodecanoate anion. osti.gov Sorption may also occur on positively charged sites of mineral surfaces, such as iron and aluminum oxides, particularly in acidic soils. researchgate.net The potassium cation (K⁺) will participate in cation exchange reactions with soil minerals.

Table 2: Factors Influencing Sorption and Mobility of Potassium Dodecanoate
FactorInfluence on SorptionInfluence on Mobility
Soil/Sediment Organic Carbon Increases sorption via hydrophobic interactions. osti.govDecreases mobility.
pH Affects speciation; sorption may increase at lower pH due to protonation and interaction with mineral oxides. researchgate.netMobility may increase at higher pH due to anionic repulsion.
Clay Content & Type Anionic repulsion from negatively charged clays (B1170129) can limit sorption.Can increase mobility in clay-rich soils compared to sandy soils.
Presence of Metal Oxides Can increase sorption through ligand exchange mechanisms. researchgate.netDecreases mobility.

Future Directions and Emerging Research Frontiers for Potassium Dodecanoate

Integration with Nanoscience and Engineered Material Design

The amphiphilic nature of potassium dodecanoate (B1226587), characterized by a hydrophilic carboxylate head and a hydrophobic twelve-carbon tail, makes it an ideal candidate for integration into nanoscience and the design of engineered materials. nih.gov Its role extends beyond simple surfactant action to being a key component in the templated synthesis and stabilization of nanoscale structures.

Future research is focused on leveraging potassium dodecanoate as a dynamic structuring agent in the fabrication of nanoparticles. In such processes, the surfactant molecules self-assemble into micelles in an aqueous solution, and these micelles can act as nano-reactors or templates. The size and shape of the resulting nanoparticles can be controlled by modulating the concentration of the potassium dodecanoate, temperature, and pH. For instance, its application in the green synthesis of potassium nanoparticles has been explored, where it can function as a capping agent to control particle size and prevent agglomeration. researchgate.netrsc.org

In the realm of bio-engineering, potassium dodecanoate has been identified as a component in decellularization processes for tissues like the lung, where it aids in removing cellular material while preserving the delicate extracellular matrix (ECM) microarchitecture. This highlights its potential in creating biocompatible scaffolds for tissue engineering and regenerative medicine.

Area of NanoscienceRole of Potassium DodecanoatePotential Research Directions
Nanoparticle SynthesisStabilizing and capping agent; template for size and shape control.Synthesis of bimetallic or metal oxide nanoparticles with controlled morphology for catalytic and electronic applications.
Drug DeliveryFormation of micellar carriers for hydrophobic drugs.Development of stimuli-responsive micelles (e.g., pH or temperature-sensitive) for targeted drug release.
Engineered NanomaterialsStructuring agent for mesoporous materials.Fabrication of ordered porous silica (B1680970) or carbon materials for adsorption and separation technologies.
Bio-engineeringComponent in decellularization protocols for tissue scaffolding.Optimization of ECM scaffolds for specific cell types and tissue regeneration applications.

Development of Multiscale Modeling and Predictive Frameworks

The self-assembly and phase behavior of potassium dodecanoate are complex phenomena that are being increasingly investigated using computational methods. The development of multiscale modeling and predictive frameworks represents a significant research frontier, aiming to bridge the gap between molecular interactions and macroscopic properties.

At the most fundamental level, atomistic simulations , such as molecular dynamics (MD), are used to study the detailed interactions of individual potassium dodecanoate molecules with water and each other. nih.govchemrxiv.org These simulations can provide insights into the initial stages of aggregation and the structure of the hydration shell around the surfactant's headgroup. Constant pH molecular dynamics has been used to study the pH-dependent self-assembly of lauric acid, the parent molecule, showing a transition from a bilayer structure at low pH to a spherical micelle at high pH. nih.gov

Because atomistic simulations are computationally expensive, coarse-grained (CG) models are being developed. researchgate.netrsc.org In these models, groups of atoms are represented as single "beads," which allows for the simulation of larger systems over longer timescales. This approach is essential for studying processes like micelle formation, fusion, and phase transitions to liquid crystalline structures. A key challenge is to develop CG models that accurately reproduce the properties derived from more detailed atomistic simulations and experimental data. nih.gov

Emerging research also involves the use of machine learning (ML) algorithms to create predictive frameworks for surfactant phase behavior. nih.govacs.org By training ML models on existing experimental data for various surfactants, it may become possible to predict the phase diagram of potassium dodecanoate under different conditions of temperature, pressure, and concentration, significantly accelerating materials discovery and formulation design. nih.govmdpi.com

Modeling TechniqueScaleResearch Focus for Potassium DodecanoateKey Insights
Atomistic Simulations (MD)Angstroms, PicosecondsSolvation dynamics, ion-binding, initial aggregation. nih.govUnderstanding fundamental intermolecular forces driving self-assembly.
Coarse-Grained (CG) SimulationsNanometers, MicrosecondsMicelle formation, phase transitions, interaction with surfaces. researchgate.netPredicting critical micelle concentration (CMC) and aggregate morphology. nih.gov
Machine Learning (ML)MacroscopicPredicting phase diagrams and formulation properties. acs.orgAccelerating the design of surfactant-based products by predicting behavior without extensive experimentation. nih.gov

Sustainable Synthesis and Green Chemistry Applications

The principles of green chemistry are guiding future research into both the synthesis and application of potassium dodecanoate. researchgate.netnih.gov This involves developing more environmentally benign processes and utilizing the compound in ways that reduce waste and energy consumption.

The conventional synthesis of potassium dodecanoate involves the neutralization of lauric acid with potassium hydroxide (B78521). nih.gov Lauric acid is a fatty acid that can be sourced from renewable vegetable oils like coconut oil, making the feedstock for potassium dodecanoate bio-based and sustainable. mdpi.com The reaction itself is a saponification process with high atom economy, as water is the only byproduct. Future research in this area focuses on optimizing reaction conditions to minimize energy input and exploring the use of crude, unpurified lauric acid from biorefineries to reduce separation costs and environmental impact.

A significant emerging application of potassium dodecanoate is in micellar catalysis . In aqueous solutions, the surfactant forms micelles that create a nonpolar microenvironment within their core. This microenvironment can solubilize nonpolar reactants and catalyze organic reactions in water, reducing or eliminating the need for volatile and often toxic organic solvents. nih.gov This approach is a cornerstone of green chemistry, and research is underway to explore the full range of organic transformations that can be facilitated by potassium dodecanoate micelles.

Furthermore, the use of potassium dodecanoate aligns with the development of greener formulations in cleaning products and cosmetics, where its biodegradability and derivation from renewable resources are highly desirable properties. mdpi.comchemrxiv.org

Exploration of Novel Supramolecular Architectures and Self-Assembly Processes

The self-assembly of potassium dodecanoate into micelles is a well-known phenomenon, but future research is aimed at exploring and controlling the formation of more complex, novel supramolecular architectures. nih.gov These structures are formed through non-covalent interactions and can exhibit unique properties not found in the individual molecules.

Beyond simple spherical micelles, surfactants like potassium dodecanoate can form a variety of other aggregates, including wormlike micelles, vesicles, and lyotropic liquid crystalline phases (e.g., hexagonal, lamellar, and cubic phases). researchgate.net The transition between these structures can be triggered by changes in concentration, temperature, pH, or the addition of co-solvents or salts.

A key research frontier is the precise control over these self-assembly processes to create materials with tailored properties. For example, research has shown that potassium dodecanoate can be a component in a water-decanol system to form lyotropic liquid crystals that can host and align other functional molecules, such as amphiphilic poly(phenylene ethynylene)s. acs.org This opens up possibilities for creating ordered materials for applications in electronics and photonics.

The study of these complex assemblies involves a combination of experimental techniques, such as small-angle X-ray scattering (SAXS) and cryogenic transmission electron microscopy (cryo-TEM), alongside the computational modeling techniques discussed previously. Understanding the fundamental principles that govern the transition between different supramolecular architectures will enable the rational design of new "smart" materials that can respond to environmental stimuli.

Q & A

Q. What are the foundational methods for synthesizing and characterizing potassium dodecanoate?

Potassium dodecanoate is synthesized via alkaline hydrolysis of lauric acid (dodecanoic acid) under controlled conditions. A high yield (98.7%) is achieved using 10% NaOH at 160°C for 6 hours, followed by neutralization with potassium hydroxide . Structural characterization involves Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate group formation (C=O stretch at ~1560 cm⁻¹) and nuclear magnetic resonance (NMR) to verify alkyl chain integrity. Purity is validated via titration against standardized acids and comparison with CAS registry data (CAS RN: 10124-65-9) .

Q. How do researchers purify potassium dodecanoate for surfactant studies?

Recrystallization from ethanol-water mixtures removes unreacted fatty acids and salts. Gravimetric analysis post-crystallization ensures ≥99% purity, as per reagent-grade specifications. For isotopic labeling (e.g., deuterated forms), preparative chromatography with C18 columns resolves isotopic impurities, validated via mass spectrometry .

Q. What experimental parameters define potassium dodecanoate’s surfactant behavior?

Critical micelle concentration (CMC) is determined using surface tension plots (Du Noüy ring method), with typical CMC values of ~12–15 mM. Kraft point (KP), the temperature above which micelles form, is measured via turbidity assays (KP ≈ 25°C). Hard water resistance is quantified by calcium ion titration until precipitation occurs, with potassium dodecanoate outperforming sodium analogs in hard water stability .

Advanced Research Questions

Q. How can kinetic contradictions in autocatalytic ester hydrolysis involving potassium dodecanoate be resolved?

Autocatalysis in reactions like p-nitrophenyl dodecanoate hydrolysis arises when products (e.g., dodecanoic acid) enhance catalytic activity. Rate inconsistencies are addressed via time-resolved UV-Vis spectroscopy to track ester depletion and computational modeling (e.g., Runge-Kutta methods) to decouple primary and autocatalytic pathways. Pre-adding dodecanoate (4.5 × 10⁻⁴ M) stabilizes initial rates, reducing variability .

Q. What methodologies identify potassium dodecanoate derivatives as prognostic biomarkers in disease models?

Metabolomic workflows using HPLC-ESI/Q-TOFMS detect serum derivatives like 4-methylphenyl dodecanoate. Multivariate Cox regression and Kaplan-Meier survival analysis correlate metabolite levels (VIP >1) with clinical outcomes. For example, low 4-methylphenyl dodecanoate in gastric cancer patients predicts poor survival (p<0.05), validated via receiver operating characteristic (ROC) curves .

Q. How do genetic models elucidate potassium dodecanoate’s role in chemosensory avoidance pathways?

In C. elegans, srb-6 receptor knockout strains exhibit impaired avoidance of dodecanoate (1 mM), quantified via phasmid neuron calcium imaging (GCaMP6s reporters). Behavioral assays (e.g., quadrant occupancy tracking) confirm reduced evasion, while transgenic rescue experiments (pocr-2::srb-6) restore sensitivity. Dose-response curves (0.1–10 mM) establish EC₅₀ values for receptor activation .

Q. What experimental designs reconcile discrepancies in potassium dodecanoate’s environmental persistence data?

Aerobic biodegradation assays (OECD 301F) with activated sludge quantify half-lives (t₁/₂), while bioaccumulation factors (BCF) are derived from log Kow (5.41) and in vitro hepatocyte metabolism studies. Contradictions arise from matrix effects (e.g., soil organic content), addressed via spiked environmental samples and LC-MS/MS quantification .

Methodological Considerations

  • Comparative Surfactant Analysis : Use pendant drop tensiometry for dynamic surface tension and small-angle X-ray scattering (SAXS) for micelle morphology .
  • Isotopic Tracers : Deuterated potassium dodecanoate (e.g., [²H₂₃]-form) enables metabolic flux studies via stable isotope-resolved NMR .
  • Kinetic Modeling : Global fitting of time-course data (e.g., COPASI software) distinguishes parallel reaction pathways in autocatalytic systems .

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